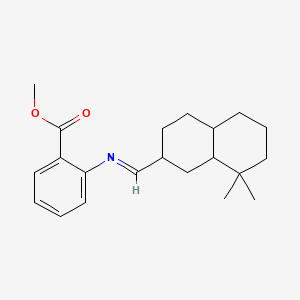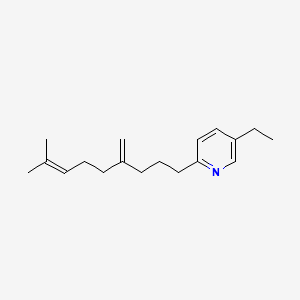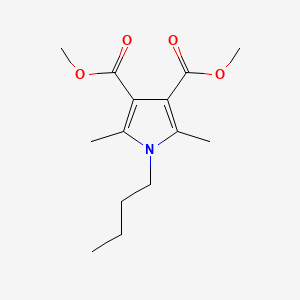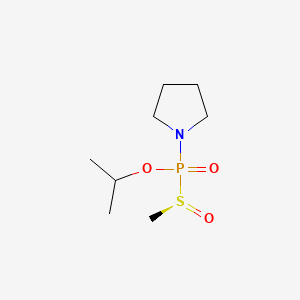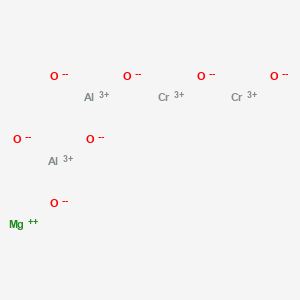
Magnesium heptaoxodialuminatedichromate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium heptaoxodialuminatedichromate(2-) is a complex inorganic compound with the molecular formula Al2Cr2MgO7. It is known for its unique chemical properties and potential applications in various fields of science and industry. The compound consists of magnesium, aluminum, and chromium atoms, which contribute to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium heptaoxodialuminatedichromate(2-) typically involves the reaction of magnesium salts with aluminum and chromium oxides under controlled conditions. One common method is the solid-state reaction, where the reactants are mixed and heated at high temperatures to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of magnesium heptaoxodialuminatedichromate(2-) may involve large-scale solid-state reactions or other advanced techniques such as sol-gel processes. These methods allow for the efficient and cost-effective production of the compound, making it accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium heptaoxodialuminatedichromate(2-) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Substitution reactions may involve the replacement of one or more atoms in the compound with other elements or groups, often facilitated by catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products.
Applications De Recherche Scientifique
Magnesium heptaoxodialuminatedichromate(2-) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the role of metal ions in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: It is employed in the production of advanced materials, coatings, and as a component in specialized industrial processes.
Mécanisme D'action
The mechanism of action of magnesium heptaoxodialuminatedichromate(2-) involves its interaction with molecular targets and pathways in various systems. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium aluminates: Compounds like magnesium aluminate (MgAl2O4) share similarities in composition but differ in their specific properties and applications.
Chromium aluminates: Compounds such as chromium aluminate (CrAl2O4) also have related structures but distinct chemical behaviors.
Uniqueness
Magnesium heptaoxodialuminatedichromate(2-) is unique due to its combination of magnesium, aluminum, and chromium atoms, which confer specific chemical and physical properties
Propriétés
Numéro CAS |
39297-19-3 |
|---|---|
Formule moléculaire |
Al2Cr2MgO7 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
dialuminum;magnesium;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Cr.Mg.7O/q4*+3;+2;7*-2 |
Clé InChI |
YIERGPDQEAEZFJ-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Al+3].[Cr+3].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)

![1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea](/img/structure/B12670358.png)


